molecular formula C11H10N2O2S2 B1455144 {2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1105192-81-1

{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1455144
M. Wt: 266.3 g/mol
InChI Key: VETTWUAXWBOKKJ-UHFFFAOYSA-N
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Description

“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a chemical compound with the molecular formula C11H10N2O2S2 . It has a molecular weight of 266.34 . The IUPAC name for this compound is 2-(2-((Pyridin-3-ylmethyl)thio)thiazol-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for “{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is 1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-1-3-12-4-2-8/h1-4,7,17H,5-6H2,(H,14,15) .


Physical And Chemical Properties Analysis

“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid . It should be stored at a temperature between 28°C .

Scientific Research Applications

Antimycobacterial Activity

The synthesis and testing of derivatives, including [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives, have demonstrated interesting antimycobacterial activity against strains of Mycobacterium tuberculosis and clinical isolates, showing potential as therapeutic agents in tuberculosis treatment (Mamolo et al., 2003).

Luminescent Properties

Investigations into the luminescent characteristics of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivatives have revealed their potential as metal sensors and laser dyes. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, which could be beneficial in various optical and analytical applications (Grummt et al., 2007).

Antifungal Activity

Rhodanineacetic acid derivatives, a category that encompasses similar structures, have shown strong antifungal effects against several fungal species, including Candida tropicalis and Trichosporon asahii. This highlights their potential in developing new antifungal treatments (Doležel et al., 2009).

Corrosion Inhibition

Research on the corrosion inhibition properties of similar thiazole compounds for steel in acidic environments has demonstrated their effectiveness in protecting metal surfaces. These findings suggest applications in industrial processes and maintenance, where corrosion resistance is critical (Bouklah et al., 2005).

Novel Heterocyclic Compounds Synthesis

The chemical versatility of pyridine thiazole derivatives facilitates the synthesis of a broad range of novel heterocyclic compounds. These synthesized structures have potential applications in drug development and material science due to their diverse biological and chemical properties (Xun-Zhong et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for “{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” can be found at the provided link . It’s important to handle this compound with care, as it may pose certain hazards. Always refer to the SDS for detailed safety information.

properties

IUPAC Name

2-[2-(pyridin-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(15)4-9-7-17-11(13-9)16-6-8-2-1-3-12-5-8/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETTWUAXWBOKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
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{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
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{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid

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